![molecular formula C14H11NO3 B11870726 7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 61947-56-6](/img/structure/B11870726.png)
7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(メトキシメチル)-5H-1ベンゾピラノ[2,3-b]ピリジン-5-オンは、ベンゾピラノピリジン類に属するヘテロ環式化合物です。この化合物は、ベンゾピラノ[2,3-b]ピリジン-5-オンコアにメトキシメチル基が付加されたユニークな構造が特徴です。
準備方法
合成経路と反応条件
7-(メトキシメチル)-5H-1ベンゾピラノ[2,3-b]ピリジン-5-オンの合成は、通常、複数段階の反応を伴います。 一般的な方法の1つは、サリチルアルデヒドと2,4,6-トリオキソヘプタンジカルボン酸ジエチルを酢酸アンモニウムの存在下で縮合させる方法です。 。 この反応によりベンゾピラノ[2,3-b]ピリジン系が形成され、メトキシメチル基を導入するためにさらに官能基化することができます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられますが、大規模生産に合わせて最適化されています。これには、高収率と高純度を確保するための連続フロー反応器や自動合成システムの使用が含まれます。反応条件は、一貫性と効率性を維持するために厳密に管理されています。
化学反応の分析
反応の種類
7-(メトキシメチル)-5H-1ベンゾピラノ[2,3-b]ピリジン-5-オンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウムを用いた水素ガス。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアルカンの生成。
置換: 使用した求核剤に応じて、さまざまな置換誘導体の生成。
科学研究への応用
7-(メトキシメチル)-5H-1ベンゾピラノ[2,3-b]ピリジン-5-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性を調査しています。
医学: 抗炎症作用や抗がん作用などの潜在的な治療効果が検討されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
7-(メトキシメチル)-5H-1ベンゾピラノ[2,3-b]ピリジン-5-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節することができます。たとえば、特定の酵素の活性部位に結合することで、基質の結合とそれに続く触媒反応を阻害することができます。関与する正確な経路は、特定の生物学的コンテキストと標的に依存します。
類似の化合物との比較
類似の化合物
- 2-フェニル 1ベンゾピラノ[2,3-c]ピラゾール-4(2H)-オン
- 6-クロロピラゾロ[3,4-b]ピリジン-5-カルバルデヒド
- 3,6-ジニトロピラゾロ[1,5-a]ピリミジン-5,7-ジアミン
独自性
7-(メトキシメチル)-5H-1ベンゾピラノ[2,3-b]ピリジン-5-オンは、そのメトキシメチル基により、化学反応性と生物活性に影響を与えることができます。この構造的特徴は、他のベンゾピラノ[2,3-b]ピリジン誘導体と区別され、異なる薬理学的プロファイルと用途につながる可能性があります。
類似化合物との比較
Similar Compounds
- 2-Phenyl 1benzopyrano[2,3-c]pyrazol-4(2H)-one
- 6-Chloropyrazolo[3,4-b]pyridine-5-carbaldehyde
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
7-(Methoxymethyl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyrano[2,3-b]pyridine derivatives and can lead to different pharmacological profiles and applications.
特性
CAS番号 |
61947-56-6 |
|---|---|
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC名 |
7-(methoxymethyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO3/c1-17-8-9-4-5-12-11(7-9)13(16)10-3-2-6-15-14(10)18-12/h2-7H,8H2,1H3 |
InChIキー |
VZGFFTBHVLIOKZ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



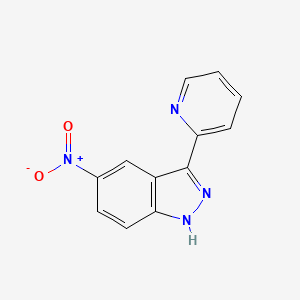
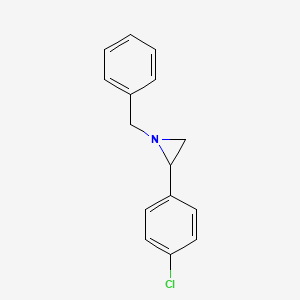
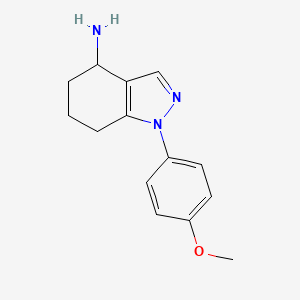

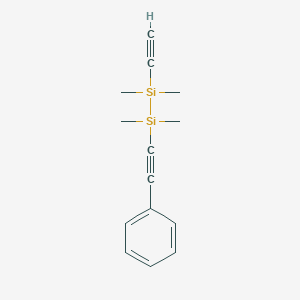


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)
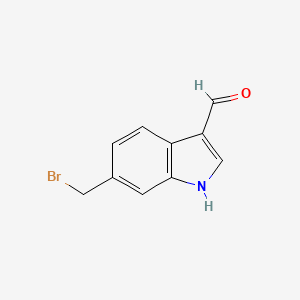
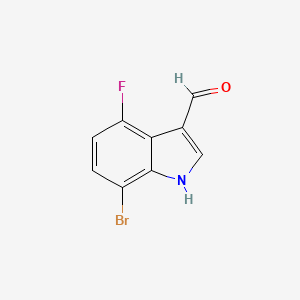

![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)
![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
